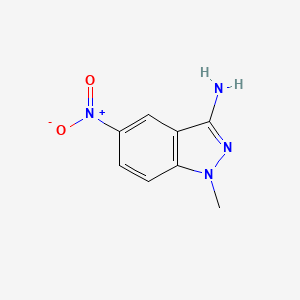

1-Methyl-5-nitro-1H-indazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

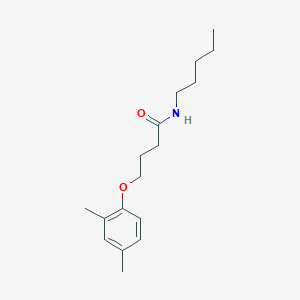

1-Methyl-5-nitro-1H-indazol-3-amine is a chemical compound with the CAS Number: 73105-48-3 . It has a molecular weight of 192.18 and its IUPAC name is 1-methyl-5-nitro-1H-indazol-3-amine . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine involves a mixture of 3-amino-1-methyl-1H-indazole and tert-butyl nitrite in tetrahydrofuran, which is heated to reflux for 1 hour . The mixture is then cooled and concentrated. Water and ethyl acetate are added to the residue. The organic layer is washed with water, brine, dried over sodium sulfate, filtered, and concentrated in vacuo .Molecular Structure Analysis

The InChI code for 1-Methyl-5-nitro-1H-indazol-3-amine is 1S/C8H8N4O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3, (H2,9,10) . The InChI key is WVCBDQKSMZLREY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-indazol-3-amine is a solid substance . It has a molecular weight of 192.18 . Its IUPAC name is 1-methyl-5-nitro-1H-indazol-3-amine . The InChI code is 1S/C8H8N4O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3, (H2,9,10) .Applications De Recherche Scientifique

Antitumor Activity

1-Methyl-5-nitro-1H-indazol-3-amine derivatives have shown promising antitumor activity. For instance, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

Apoptosis Induction

Compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that 1-Methyl-5-nitro-1H-indazol-3-amine could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Antihypertensive Activity

Indazole-containing heterocyclic compounds, such as 1-Methyl-5-nitro-1H-indazol-3-amine, have a wide variety of medicinal applications including antihypertensive activity .

Antidepressant Activity

These compounds also have potential antidepressant activity, making them valuable in the field of neuropsychiatric research .

Anti-inflammatory Activity

1-Methyl-5-nitro-1H-indazol-3-amine has potential anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .

Antibacterial Activity

This compound also exhibits antibacterial activity, making it a potential candidate for the development of new antibacterial drugs .

Treatment of Tau Protein-Associated Disease

1-Methyl-5-nitro-1H-indazol-3-amine is used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease .

Treatment of Kinase-Related Diseases

This compound is also used in the preparation of Dihydroisoindole-1H-pyrazolo [3,4-d]pyrimidinone compounds as Wee1 inhibitors for the treatment of kinase-related diseases .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the preparation of compounds for treating tau protein-associated disease and have been found to inhibit tyrosine kinase , a key enzyme involved in cell growth and development .

Mode of Action

Indazole derivatives have been shown to interact effectively with the hinge region of tyrosine kinase . This interaction can inhibit the enzyme’s activity, leading to changes in cell growth and development .

Biochemical Pathways

These include anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s effect on these pathways can lead to downstream effects on cell function and health.

Pharmacokinetics

It is known that indazole derivatives are highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Given its potential inhibitory action on tyrosine kinase , it could impact cell growth and development . Additionally, its broad range of biological activities suggests it could have diverse effects at the molecular and cellular level .

Action Environment

The action of 1-Methyl-5-nitro-1H-indazol-3-amine can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the compound’s stability, efficacy, and action.

Propriétés

IUPAC Name |

1-methyl-5-nitroindazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCBDQKSMZLREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-1H-indazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)

![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)

![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)

![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)